![molecular formula C24H33FN4O B2600324 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide CAS No. 946243-49-8](/img/structure/B2600324.png)

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of piperazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives have been widely studied for their biological activities .

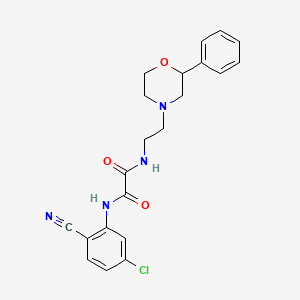

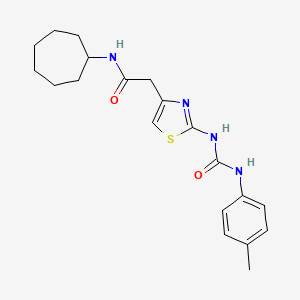

Molecular Structure Analysis

The compound contains a piperazine ring, which is a saturated heterocyclic compound containing a six-membered ring with two nitrogen atoms. It also contains aromatic rings (phenyl groups) and an amide group .Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including electrophilic substitution, due to the presence of aromatic rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with this level of complexity and functionalization would be expected to have relatively high boiling points and melting points due to the presence of multiple polar functional groups .Scientific Research Applications

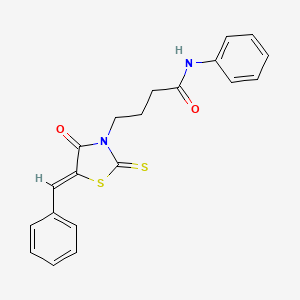

Synthesis and Chemical Characterization

A study focused on the synthesis and antiallergy activity of derivatives including N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, highlighting their potential antiallergic properties through the passive foot anaphylaxis assay. Though not directly mentioning N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide, it lays the groundwork for the chemical framework's utility in medical chemistry (Walsh et al., 1990).

Another study involved the synthesis, characterization, and X-ray diffraction of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, demonstrating the compound's structural and biological potential through in vitro antibacterial and anthelmintic activity evaluations. This research showcases the versatility of piperazine derivatives in developing new pharmacological agents (Sanjeevarayappa et al., 2015).

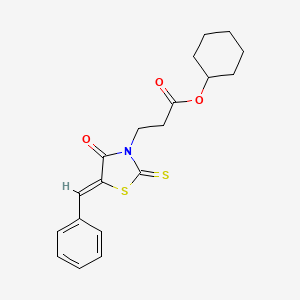

Therapeutic Applications

A novel study on dimethyl-carbamic acid derivatives for Alzheimer's disease treatment elucidated a multi-target therapeutic neuroprotective approach, indicating the broad potential of piperazine derivatives in neuroprotection and treatment of cognitive conditions. Although the specific compound is not mentioned, the study highlights the relevance of such chemical structures in medicinal chemistry (Lecanu et al., 2010).

Biological Evaluation of Derivatives

Research on aryl(thio)carbamoyl derivatives of piperazines as potential herbicides and plant growth regulators underlines the compound's utility beyond pharmacology, demonstrating its role in agriculture through the evaluation of structure-activity relationships (Stoilkova et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

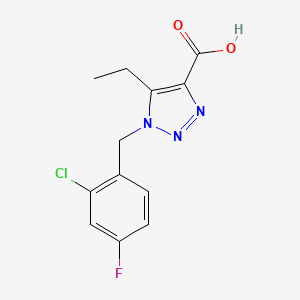

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33FN4O/c1-4-5-24(30)26-18-23(19-6-10-21(11-7-19)27(2)3)29-16-14-28(15-17-29)22-12-8-20(25)9-13-22/h6-13,23H,4-5,14-18H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKZIPSQVQBOBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{5-[1-(4-fluorobenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2600245.png)

![(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium](/img/structure/B2600246.png)

![ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2600248.png)

![2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2600255.png)

![2-(4-Propan-2-ylphenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2600257.png)

![ethyl 2-[(Z)-carbamoyliminomethyl]-3-hydroxybut-2-enoate](/img/no-structure.png)